D-Glucitol 1,4-bis(bromoacetate)

Description

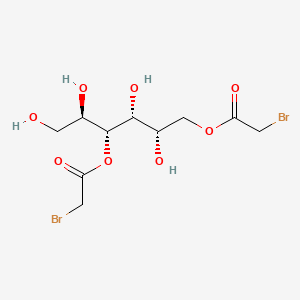

D-Glucitol 1,4-bis(bromoacetate) is a sugar alcohol derivative where bromoacetate groups are esterified at the 1,4-positions of the D-glucitol backbone. This compound is part of a family of glucitol bis(bromoacetate) isomers, including 1,3-, 1,5-, and 1,6-bis(bromoacetate) derivatives, each differing in the substitution pattern of the bromoacetate groups . The 1,4-isomer is characterized by its molecular formula C₁₀H₁₆Br₂O₈, with bromoacetate (-O-CO-CH₂Br) groups replacing hydroxyls at specific positions.

Properties

CAS No. |

94199-86-7 |

|---|---|

Molecular Formula |

C10H16Br2O8 |

Molecular Weight |

424.04 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-4-(2-bromoacetyl)oxy-2,3,5,6-tetrahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)9(18)10(5(14)3-13)20-8(17)2-12/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |

InChI Key |

WGVYUKKDEMOGFQ-MLTZYSBQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)OC(=O)CBr)O)O |

Canonical SMILES |

C(C(C(C(C(COC(=O)CBr)O)O)OC(=O)CBr)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol 1,4-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:

D-Glucitol+2Bromoacetic Acid→D-Glucitol 1,4-bis(bromoacetate)+2Water

Industrial Production Methods

Industrial production of D-Glucitol 1,4-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

D-Glucitol 1,4-bis(bromoacetate) undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetate groups can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Hydrolysis: The ester bonds in D-Glucitol 1,4-bis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents, such as dichloromethane or ethanol, under mild conditions.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used, depending on the desired reaction.

Major Products Formed

Substitution Reactions: New compounds with different functional groups replacing the bromoacetate groups.

Hydrolysis: D-glucitol and bromoacetic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

D-Glucitol 1,4-bis(bromoacetate) has several scientific research applications:

Biology: Studied for its potential as a cross-linking agent in the modification of biomolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of D-Glucitol 1,4-bis(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as cross-linking of biomolecules and synthesis of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.

Comparison with Similar Compounds

Positional Isomers of D-Glucitol Bis(bromoacetate)

D-Glucitol bis(bromoacetate) isomers differ in the positions of bromoacetate groups, leading to distinct physicochemical properties:

| Isomer | CAS No. | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1,4-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at 1,4-positions; linear spacing |

| 1,5-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at 1,5-positions; staggered |

| 1,6-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at terminal 1,6-positions |

| 1,3-bis(bromoacetate) | Not specified | C₁₀H₁₆Br₂O₈ | Bromoacetates at adjacent 1,3-positions |

Key Differences :

- Reactivity : The 1,4-isomer’s linear spacing may enhance stability compared to the 1,3-isomer’s proximity, which could increase intramolecular interactions.

- Solubility : Terminal substitutions (e.g., 1,6-) may improve water solubility due to reduced steric hindrance.

- Applications : Positional differences influence suitability for specific reactions, such as crosslinking or coordination chemistry .

Non-Glucitol Bromoacetate Esters

2-Butene-1,4-diyl bis(bromoacetate)

- CAS No.: 25713-60-4

- Structure : Based on a butene diol backbone (C₈H₁₀Br₂O₄).

- Applications : Used as a pesticide (e.g., Slimacide V 10) due to its alkylating properties .

- Safety : Releases toxic Br⁻ vapors upon decomposition .

Comparison with D-Glucitol 1,4-bis(bromoacetate) :

- Backbone : Butene vs. glucitol. The glucitol derivative’s sugar alcohol structure may offer better biocompatibility for pharmaceutical uses.

Ethyl Bromoacetate

- Structure : Simple ester (C₄H₇BrO₂).

- Hazards : High volatility; requires stringent handling (skin/eye protection, restricted ingestion) .

Comparison :

- Reactivity : Ethyl bromoacetate’s smaller size enhances volatility and reactivity, whereas the glucitol derivative’s bulk reduces volatility, likely improving handling safety.

Coordination Chemistry Analogs

Copper bromoacetate complexes (e.g., mononuclear and dinuclear Cu(II) compounds) highlight bromoacetate’s role as a versatile ligand. These compounds exhibit UV-Vis absorption and thermal stability influenced by coordination geometry .

Implications for D-Glucitol 1,4-bis(bromoacetate) :

- The glucitol backbone could act as a polydentate ligand, with bromoacetate groups facilitating metal coordination.

Other Glucitol Derivatives

BYLC-1 (D-Glucitol 1,4:3,6-dianhydro-2,5-bis(4-propenoyloxybenzoate))

- Structure: Contains propenoyloxybenzoate groups instead of bromoacetates.

- Applications : Likely used in polymers or coatings due to its rigid, crosslinkable structure .

Comparison :

- Functional Groups: Bromoacetates vs. propenoyloxybenzoates.

Phosphate Derivatives (e.g., D-Glucitol hexakis(dihydrogen phosphate))

- CAS No.: 17453-87-1

- Role : Phosphate groups enable chelation and biological activity (e.g., signaling molecules) .

Comparison :

- Reactivity : Bromoacetates are stronger alkylating agents, whereas phosphates participate in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.